molecular formula C16H18N4O4S B2539575 ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1448134-42-6

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Katalognummer: B2539575
CAS-Nummer: 1448134-42-6
Molekulargewicht: 362.4
InChI-Schlüssel: ZHCFWIFBRCUCKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate features a fused bicyclic pyrazolo-oxazine core linked to a cyclopenta-thiazole moiety via a carboxamide bridge. Its synthesis likely involves regiocontrolled strategies similar to those reported for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, where protected hydroxyethyl groups on pyrazoles are optimized to generate heterocyclic scaffolds with multiple substitution patterns . The ethyl carboxylate group enhances solubility, while the thiazole and oxazine rings may contribute to metabolic stability and target binding, as seen in related antitubercular and anti-inflammatory agents .

Eigenschaften

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-2-23-15(22)9-4-5-11-13(9)17-16(25-11)18-14(21)10-8-12-20(19-10)6-3-7-24-12/h8-9H,2-7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFWIFBRCUCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Pyrazolo-Oxazine and Thiazole Families

Pyrazolothiazoles (Compounds 2, 3a,b)
  • Synthesis : Hydrazide derivatives react with phenyl isothiocyanate under triethylamine catalysis, forming unexpected products like O-ethyl N-phenylcarbamothioate (4) instead of the anticipated pyrazolothiazole (5) .
  • Structural Insights : X-ray crystallography (CCDC 2075096) confirms planar geometries in such systems, critical for intermolecular interactions. The target compound’s cyclopenta-thiazole may offer enhanced rigidity compared to simpler thiazole derivatives .
Triazolo[3,4-b][1,3,4]thiadiazine Derivatives
  • Properties : A triazolo-thiadiazine-carboxylic acid analogue exhibited improved lipophilicity (ClogP = 2.1) and solubility (1.2 mg/mL in PBS) compared to celecoxib (ClogP = 3.5), attributed to its polar carboxylic acid group. SwissADME analysis suggests the target compound’s ethyl ester may balance lipophilicity and bioavailability better than free acids .
Heterocyclic Analogues of PA-824
  • Modifications : Replacement of phenyl groups with pyridine/pyrimidine in PA-824 analogues reduced ClogP (from 3.8 to 2.4) and increased solubility (up to 4-fold at low pH). Similarly, the target compound’s oxazine and thiazole rings may lower lipophilicity while maintaining metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound PA-824 Pyridine Analogues Triazolo-Thiadiazine
ClogP Estimated ~2.8* 2.4–3.2 2.1
Aqueous Solubility (pH 7) Moderate (predicted) 10–50 µM 1.2 mg/mL
Melting Point Not reported 243–245°C (diethyl ester analogue) 210–215°C
Bioavailability High (predicted) >80% (oral) 65% (mouse model)

*Estimated based on structural similarity to and .

Q & A

Q. How can regiocontrol be achieved during the synthesis of the pyrazolo[5,1-b][1,3]oxazine moiety in this compound?

Regiocontrol in pyrazolooxazine synthesis is critical for scaffold integrity. A validated approach involves introducing a protected hydroxyethyl group on the pyrazole nitrogen (N1), enabling regioselective aldehyde formation. Subsequent deprotection and reduction yield fused heterocycles with defined substitution patterns. Optimizing protecting groups (e.g., tert-butyldimethylsilyl) enhances yield and selectivity .

Q. What methodologies are recommended for confirming the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of analytical techniques:

  • X-ray crystallography for absolute stereochemical assignment (e.g., dihedral angles in fused rings) .
  • FT-IR and NMR to verify functional groups (amide, carboxylate) and regiochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What hydrolysis conditions are optimal for converting ester intermediates to carboxylic acid derivatives?

Lithium hydroxide (LiOH·H₂O) in a THF/water mixture (3:1 v/v) at room temperature for 48–72 hours effectively hydrolyzes ethyl esters without degrading sensitive heterocyclic cores. Neutralization with HCl precipitates the carboxylic acid, achieving >65% yield .

Advanced Research Questions

Q. How can researchers address low aqueous solubility observed in early analogs while maintaining target binding affinity?

Strategies include:

  • Introducing basic amines (e.g., pyridine or piperazine substituents) to improve solubility at physiological pH. This approach increased solubility 3–4 fold in related pyrazolooxazine derivatives without compromising potency .
  • Reducing lipophilicity by replacing aryl groups with heterocycles (e.g., pyridazine), which lowers ClogP while retaining metabolic stability .

Q. How can structural modifications resolve discrepancies between in vitro potency and in vivo efficacy?

Contradictions often arise from poor pharmacokinetics (PK). Solutions involve:

  • Pharmacokinetic optimization : Introducing hydrophilic substituents (e.g., sulfonamides) to enhance bioavailability.
  • In vivo models : Testing analogs in chronic infection models (e.g., Mycobacterium tuberculosis) to correlate in vitro IC₅₀ with in vivo bacterial load reduction .

Q. What computational tools are effective for predicting reaction pathways in heterocyclic scaffold synthesis?

Quantum chemical calculations (e.g., DFT) combined with machine learning can predict reaction intermediates and transition states. For example, ICReDD’s workflow uses reaction path searches to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Q. How can renal toxicity caused by compound precipitation be mitigated during preclinical development?

Toxicity due to poor solubility can be addressed by:

  • Salt formation : Converting free acids to sodium or lysine salts to enhance solubility.
  • Prodrug strategies : Masking polar groups (e.g., ester prodrugs) to improve dissolution in physiological fluids .

Q. What SAR insights guide the design of selective analogs targeting NLRP3 inflammasome inhibition?

Key structural features include:

  • Sulfonylurea linkage : Critical for NLRP3 binding (Ki < 10 nM).
  • Pyrazolooxazine core : Substitutions at C3 (e.g., methyl groups) improve metabolic stability in hepatocyte assays .

Data Analysis and Experimental Design

Q. How should researchers analyze contradictory data between lipophilicity (ClogP) and solubility measurements?

Use SwissADME or similar tools to compare predicted vs. experimental solubility. For biphenyl analogs, para-substituted pyridines showed lower ClogP but unexpectedly poor solubility due to crystal packing effects. Experimental validation via shake-flask assays at pH 1.2 and 6.8 is recommended .

Q. What in vitro assays are most predictive of in vivo anti-inflammatory activity for this compound?

Prioritize:

  • NLRP3 inflammasome inhibition in human PBMCs (IL-1β release assay).
  • CYP450 inhibition screening to rule out off-target effects.
  • Microsomal stability assays (e.g., rat liver microsomes) to estimate hepatic clearance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.